molecular formula C4H4N6S B183017 7-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5-thiol CAS No. 87866-18-0

7-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5-thiol

Cat. No.: B183017
CAS No.: 87866-18-0
M. Wt: 168.18 g/mol
InChI Key: JLMNKZSTJKHESS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5-thiol typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido(4,5-d)pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

7-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, such as room temperature to reflux, depending on the desired transformation.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism by which 7-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5-thiol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antitumor activity is attributed to the inhibition of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5-thiol stands out due to its unique combination of a triazole and pyrimidine ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its broad spectrum of biological activities make it a versatile compound for research and development.

Properties

CAS No.

87866-18-0

Molecular Formula

C4H4N6S

Molecular Weight

168.18 g/mol

IUPAC Name

7-amino-2,4-dihydrotriazolo[4,5-d]pyrimidine-5-thione

InChI

InChI=1S/C4H4N6S/c5-2-1-3(9-10-8-1)7-4(11)6-2/h(H4,5,6,7,8,9,10,11)

InChI Key

JLMNKZSTJKHESS-UHFFFAOYSA-N

Isomeric SMILES

C12=NNN=C1N=C(N=C2N)S

SMILES

C12=NNN=C1NC(=S)N=C2N

Canonical SMILES

C12=NNN=C1N=C(N=C2N)S

Origin of Product

United States

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